molecular formula C9H8BrN3 B13977539 1-(4-Bromobenzyl)-1H-1,2,3-triazole

1-(4-Bromobenzyl)-1H-1,2,3-triazole

Cat. No.: B13977539
M. Wt: 238.08 g/mol
InChI Key: MRBDVFPAGZBPFQ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromobenzyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3-triazole typically involves the reaction of 4-bromobenzyl azide with an alkyne in the presence of a copper(I) catalyst. This reaction is known as the Huisgen cycloaddition or “click chemistry” reaction. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

  • Preparation of 4-bromobenzyl azide from 4-bromobenzyl chloride and sodium azide
  • Cycloaddition reaction with an alkyne in the presence of a copper catalyst
  • Purification

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]triazole

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2

InChI Key

MRBDVFPAGZBPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)Br

Origin of Product

United States

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